2-Amino-2,3-dimethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience Research

There is ongoing research exploring the potential role of 2-Amino-2,3-dimethylbutanoic acid in the nervous system. Studies suggest it might interact with specific neurotransmitter receptors in the brain []. However, more research is needed to understand its specific effects and applications.

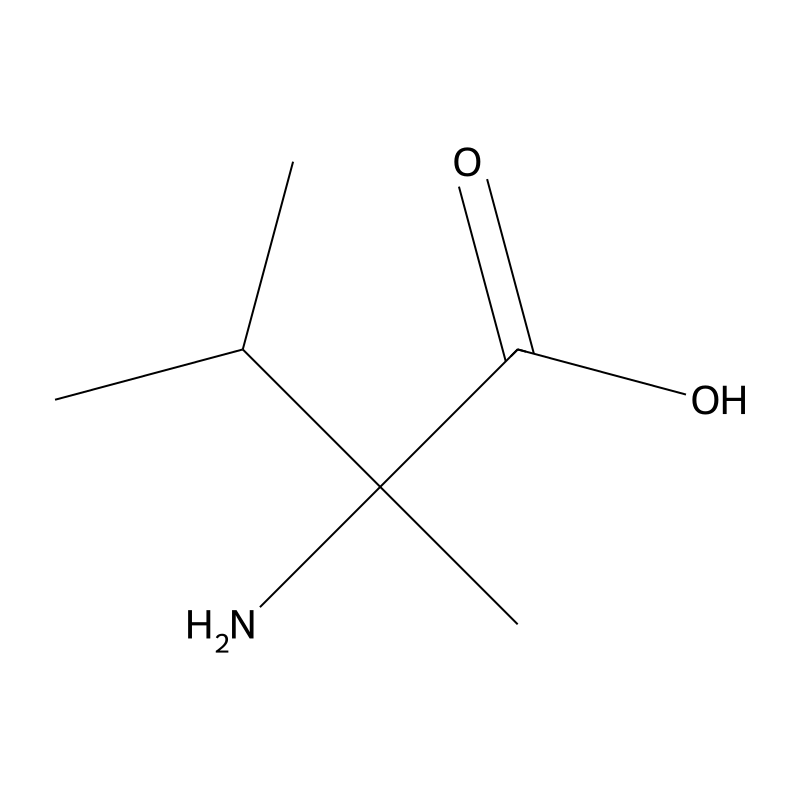

2-Amino-2,3-dimethylbutanoic acid is an organic compound classified as an amino acid. Its molecular formula is , and it features an amino group (-NH₂) and a carboxyl group (-COOH) attached to a central carbon atom that also carries two methyl groups (-CH₃) and a hydrogen atom. This compound exists in two enantiomeric forms: (R)-2-amino-2,3-dimethylbutanoic acid and (S)-2-amino-2,3-dimethylbutanoic acid, making it a chiral molecule with distinct spatial arrangements of its atoms .

- Oxidation: The amino group can be oxidized to yield nitro (-NO₂) or nitrile (-CN) derivatives.

- Reduction: The carboxyl group can be reduced to form alcohol (-OH) or aldehyde (-CHO) groups.

- Substitution: Hydrogen atoms on the amino or carboxyl groups can be replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are typical oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

- Substitution: Halogenation can be performed using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed- Oxidation: Formation of nitro or nitrile derivatives.

- Reduction: Production of alcohols or aldehydes.

- Substitution: Creation of halogenated or alkylated derivatives.

- Oxidation: Formation of nitro or nitrile derivatives.

- Reduction: Production of alcohols or aldehydes.

- Substitution: Creation of halogenated or alkylated derivatives.

The biological activity of 2-amino-2,3-dimethylbutanoic acid is notable due to its interaction with various molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxyl group may participate in ionic interactions. These interactions influence enzyme activity and receptor modulation, leading to various biological effects. Additionally, this compound has been identified as a derivative of valine, which is essential for protein synthesis and metabolic processes .

Synthetic Routes

The synthesis of 2-amino-2,3-dimethylbutanoic acid can be achieved through multiple methods:

- Asymmetric Hydrogenation: Utilizing chiral catalysts like rhodium or ruthenium to induce stereochemistry from α,β-unsaturated esters.

- Enzymatic Resolution: In industrial settings, biocatalysts such as lipases are employed to separate racemic mixtures into individual enantiomers .

Industrial Production

In industrial contexts, biocatalysis is often favored for its efficiency in producing enantiomerically pure compounds. This method allows for selective reactions that favor one enantiomer over the other, enhancing yield and purity .

2-Amino-2,3-dimethylbutanoic acid has several applications:

- Nutritional Supplements: It is utilized in dietary supplements aimed at improving athletic performance due to its role as a valine derivative.

- Pharmaceuticals: It may serve as a building block in the synthesis of various pharmaceuticals owing to its unique structural properties .

- Research: Its biological interactions make it a subject of interest in biochemical research focused on enzyme activity and metabolic pathways .

Studies have shown that 2-amino-2,3-dimethylbutanoic acid interacts with specific receptors and enzymes, influencing their activity. For instance, its structural characteristics allow it to modulate enzyme kinetics through competitive inhibition or allosteric modulation. These interactions are crucial for understanding metabolic pathways and developing therapeutic agents targeting these pathways .

Similar Compounds

Several compounds share structural similarities with 2-amino-2,3-dimethylbutanoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Valine | C5H11NO2 | Essential amino acid involved in protein synthesis |

| 2-Amino-3-methylbutanoic acid | C5H11NO2 | A methyl derivative of valine |

| 4-Amino-4-methylpentanoic acid | C6H13NO2 | Contains an additional amino group on a longer chain |

| (S)-α-Methylvaline | C6H13NO2 | A stereoisomer with specific biological activity |

While all these compounds share similarities in their basic structure as amino acids, 2-amino-2,3-dimethylbutanoic acid is unique due to its specific methyl substitutions and chiral nature, which influence its biological activity and potential applications in nutrition and medicine .